methyl 2-amino-3-fluoro-5-iodobenzoate
Description
Methyl 2-amino-3-fluoro-5-iodobenzoate is a substituted benzoate ester featuring three distinct functional groups: an amino (-NH₂) group at position 2, a fluorine atom at position 3, and an iodine atom at position 4. Its molecular formula is C₈H₇FINO₂, with a molecular weight of 323.06 g/mol (calculated from standard atomic weights).
The fluorine atom may confer metabolic stability, a common trait in bioactive molecules.
Properties
CAS No. |
2091147-12-3 |
|---|---|
Molecular Formula |
C8H7FINO2 |
Molecular Weight |
295 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-fluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 2-amino-5-fluorobenzoate. The reaction typically uses iodine and silver sulfate in ethanol at room temperature. The mixture is stirred under nitrogen for one hour, then quenched with a saturated solution of sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of complex organic compounds and materials science research.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physicochemical Properties
- Solubility: The amino group in this compound increases water solubility compared to non-amino analogs like methyl 2-fluoro-5-iodobenzoate. However, the iodine atom and aromatic ring counterbalance this effect, making it less soluble than nitrile derivatives (e.g., 5-fluoro-2-iodobenzonitrile) .
- Reactivity: The amino group enables nucleophilic reactions (e.g., acylation), while the iodine atom facilitates Suzuki-Miyaura coupling or radio-labeling. In contrast, bromine in methyl 3-bromo-2-fluoro-5-iodobenzoate offers a leaving group for substitution reactions .
Research Findings and Challenges
- Stability: Fluorine and iodine substituents may reduce photostability compared to non-halogenated analogs.
- Synthetic Complexity : Multi-halogenation (F, I) requires careful regioselective synthesis to avoid byproducts, as seen in triazine-based pesticide syntheses ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
